molecular formula C13H20ClNO2 B1463175 4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride CAS No. 1240527-20-1

4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride

Cat. No. B1463175
CAS RN: 1240527-20-1
M. Wt: 257.75 g/mol
InChI Key: IZWAPTOYUOCZGX-UHFFFAOYSA-N
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Description

“4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride” is a chemical compound with a molecular formula of C13H19NO2 . It contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride” is characterized by several features. It has a six-membered aromatic ring, a carboxylic acid group attached to the ring, and an aliphatic tertiary amine . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride” include its molecular weight, melting point, boiling point, and density . For more specific properties, it’s recommended to refer to a specialized chemical database.

Scientific Research Applications

Pharmacological Research

The compound’s structure is reminiscent of molecules that interact with the central nervous system. It could be used in pharmacological research to study its effects on neurotransmitter systems or to develop new treatments for neurological disorders.

Each of these applications leverages the unique chemical structure of “4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride” to explore different scientific questions and develop new technologies or treatments. The compound’s versatility in research underscores its value in various fields of science .

Safety And Hazards

While specific safety and hazard information for “4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride” was not found, general precautions for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions for “4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride” could involve further studies on its synthesis, properties, and potential applications. Given its structural features, it might be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

4-[[ethyl(propan-2-yl)amino]methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-4-14(10(2)3)9-11-5-7-12(8-6-11)13(15)16;/h5-8,10H,4,9H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWAPTOYUOCZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride

CAS RN

1240527-20-1
Record name Benzoic acid, 4-[[ethyl(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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